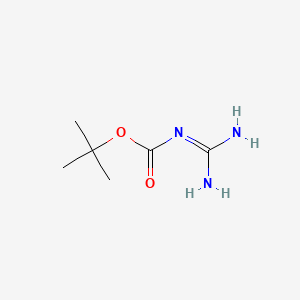

Boc-guanidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(diaminomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)9-4(7)8/h1-3H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOZLQVSOVNSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464004 | |

| Record name | Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219511-71-4 | |

| Record name | Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Boc-Protected Guanidines: Mechanisms and Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical pharmacophore in numerous biologically active molecules and a versatile functional group in organic synthesis. Its high basicity (pKa ≈ 13.5) necessitates the use of protecting groups during multi-step syntheses to avoid unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for guanidines due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This technical guide provides a comprehensive overview of the primary synthetic methodologies for the preparation of Boc-protected guanidines, detailing the reaction mechanisms, key intermediates, and providing experimental protocols for seminal reactions.

Core Synthetic Strategies and Mechanisms

The synthesis of Boc-protected guanidines primarily revolves around the reaction of an amine with a suitable guanylating agent. The choice of reagent and reaction conditions is dictated by the substrate's nucleophilicity, steric hindrance, and the presence of other functional groups. The most prevalent and effective methods are outlined below.

Guanylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Goodman's reagent is a highly effective and widely used electrophilic guanylating agent capable of reacting with a broad range of primary and secondary amines, including those with low nucleophilicity.[1]

Mechanism: The reaction proceeds via a nucleophilic substitution at the central carbon of the guanidinium moiety. The triflyl group (Tf), being an excellent leaving group, facilitates the attack by the amine nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the triflic acid byproduct.

Intermediates: The reaction is generally considered to be a direct displacement and does not proceed through a discrete, isolable intermediate. The transition state involves the formation of a transient tetrahedral species.

Reaction Pathway for Guanylation with Goodman's Reagent

Caption: General workflow for the synthesis of Boc-guanidines using Goodman's reagent.

Guanylation via Activation of N,N'-Di-Boc-thiourea

This method provides a milder and more environmentally benign alternative to older methods that employed heavy metal salts. The core strategy involves the in-situ generation of a highly reactive bis-Boc-carbodiimide intermediate from N,N'-di-Boc-thiourea.[2]

Mechanism:

-

Activation: N,N'-Di-Boc-thiourea is activated by a desulfurizing agent. Cyanuric chloride (TCT) is a common and cost-effective choice.[2] Other activators include Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and N-iodosuccinimide (NIS).[3] The activator facilitates the elimination of a sulfur-containing byproduct to form the bis-Boc-carbodiimide.

-

Nucleophilic Attack: The amine nucleophile then attacks the electrophilic central carbon of the carbodiimide intermediate.

-

Proton Transfer: A subsequent proton transfer results in the formation of the stable N,N'-di-Boc-guanidine product.

Intermediates: The key intermediate in this reaction is the N,N'-bis(tert-butoxycarbonyl)carbodiimide . While highly reactive and typically generated in situ, its formation is the crucial step for the subsequent guanylation.[2]

Proposed Mechanism for TCT-activated Di-Boc-thiourea Guanylation

Caption: Reaction pathway involving the formation of a bis-Boc-carbodiimide intermediate.

Guanylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This reagent offers a stable, crystalline, and easy-to-handle alternative for the guanylation of amines under mild conditions. It is particularly effective for primary amines.[4]

Mechanism: The reaction proceeds through a nucleophilic attack of the amine on the amidine carbon, leading to the displacement of pyrazole, which is a good leaving group. The reaction is often carried out at room temperature in a suitable solvent like THF or acetonitrile.[4]

Intermediates: Similar to the Goodman's reagent, this reaction is thought to proceed via a direct displacement mechanism through a transient tetrahedral intermediate.

Side Reactions: With sterically hindered amines, self-condensation of the pyrazole reagent can sometimes be observed as a competing side reaction.[5]

Quantitative Data and Substrate Scope

The choice of guanylating agent significantly impacts the reaction's success, depending on the nature of the amine substrate. The following table summarizes typical yields for the guanylation of various amine types using the three primary methods discussed.

| Amine Type | Goodman's Reagent Yield (%) | TCT-activated Di-Boc-thiourea Yield (%) | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Yield (%) |

| Primary Aliphatic | >90[1] | ~95[2] | 70-90[4] |

| Secondary Aliphatic | 75-95[1] | 80-90[2] | Moderate to Good |

| Sterically Hindered | Good to Excellent[1] | Moderate[2] | Lower yields, potential side reactions[5] |

| Aromatic (Anilines) | Good to Excellent[1] | ~85[2] | Generally lower reactivity |

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-Boc-N''-benzylguanidine using Goodman's Reagent[7]

-

Materials: N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol), dichloromethane (13 mL), benzylamine (0.31 mL, 2.8 mmol).

-

Procedure:

-

To a solution of N,N'-di-Boc-N''-triflylguanidine in dichloromethane in a round-bottomed flask, add benzylamine in one portion at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) followed by saturated sodium bicarbonate (10 mL).

-

Extract each aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic phases, wash with brine (10 mL), dry over MgSO₄, filter, and concentrate under reduced pressure to afford the product.

-

-

Yield: Quantitative.

Protocol 2: Synthesis of N,N'-Di-Boc-N''-benzylguanidine using TCT-activated Di-Boc-thiourea[2]

-

Materials: N,N'-Di-Boc-thiourea (3 mmol), cyanuric chloride (TCT, 1 mmol), N-methylmorpholine (NMM, 3 mmol), anhydrous THF, benzylamine (1 mmol), 4-(N,N-dimethylamino)pyridine (DMAP, catalytic amount).

-

Procedure:

-

Activation: To a solution of N,N'-Di-Boc-thiourea in anhydrous THF, add TCT and NMM. Stir the mixture to form the bis-Boc-carbodiimide intermediate.

-

Guanylation: To the activated mixture, add benzylamine and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 8 hours.

-

Perform an aqueous workup and purify by column chromatography.

-

-

Yield: ~95%.

Protocol 3: Synthesis of a Di-Boc Guanidine using 1-[N,N'-(Di-Boc)amidino]pyrazole[5]

-

Materials: 4-Bromophenethylamine (200 mg, 1.00 mmol), 1-[N,N'-(di-Boc)amidino]pyrazole (341 mg, 1.10 mmol), THF (1.7 mL).

-

Procedure:

-

Dissolve 4-bromophenethylamine and 1-[N,N'-(di-Boc)amidino]pyrazole in THF.

-

Stir the solution at room temperature for 24 hours.

-

Monitor the reaction by TLC (ethyl acetate:hexane = 1:3).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate:hexane gradient) to yield the product.

-

-

Yield: 72%.

Logical Workflow for Method Selection

Choosing the optimal synthetic route for Boc-guanidine synthesis depends on several factors, including the nature of the starting amine, cost, and safety considerations.

Decision Tree for Selecting a Boc-Guanidinylation Method

Caption: A decision-making framework for choosing the appropriate Boc-guanidinylation method.

Conclusion

The synthesis of Boc-protected guanidines is a well-established field with several reliable and high-yielding methodologies. The choice between Goodman's reagent, activated di-Boc-thiourea, and pyrazole-based reagents is largely dependent on the specific characteristics of the amine substrate and practical considerations such as cost and environmental impact. For challenging substrates, such as sterically hindered or weakly nucleophilic amines, the high reactivity of Goodman's reagent makes it the method of choice. For more routine syntheses where milder conditions and cost-effectiveness are priorities, the TCT-activated di-Boc-thiourea and pyrazole-based methods offer excellent alternatives. A thorough understanding of the underlying mechanisms and substrate scope of each method, as outlined in this guide, is crucial for the successful implementation of this compound synthesis in research and drug development.

References

- 1. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis [mdpi.com]

- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 5. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

The Chemistry of the Boc-Guanidine Protecting Group: A Technical Guide

The guanidinium group, a key functional moiety in the amino acid arginine and numerous pharmacologically active compounds, presents a unique challenge in chemical synthesis due to its high basicity and nucleophilicity.[1] Effective protection of this group is paramount for the successful execution of complex synthetic strategies, particularly in peptide synthesis and drug development. The tert-butyloxycarbonyl (Boc) group has emerged as a versatile and widely used protecting group for guanidines, offering a balance of stability and facile cleavage. This in-depth technical guide provides a comprehensive overview of Boc-guanidine protecting group chemistry, detailing its synthesis, deprotection, stability, and application, with a focus on quantitative data and detailed experimental protocols.

Introduction to Boc Protection of Guanidines

The Boc group is typically introduced to the guanidino moiety as a di-Boc protected derivative, effectively masking its basic and nucleophilic character. This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic transformations.[2] The Boc-protected guanidine is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with various synthetic methodologies.[3] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), regenerating the free guanidinium group.[4] This differential stability forms the basis of its application in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).[5]

Synthesis of Boc-Protected Guanidines

Several methods have been developed for the synthesis of N,N'-di-Boc-protected guanidines from primary and secondary amines. The choice of method often depends on the substrate scope, scalability, and the desire to avoid toxic reagents.

Guanylation using N,N'-di-Boc-thiourea with an Activating Agent

A common and efficient method involves the activation of N,N'-di-Boc-thiourea followed by reaction with an amine. Cyanuric chloride (TCT) has been reported as a mild and inexpensive activating agent, offering an environmentally benign alternative to heavy-metal reagents like HgCl₂.[6] The reaction proceeds in high yields for a variety of aliphatic, aromatic, and cyclic amines.[6]

Quantitative Data for Synthesis of N,N'-di-Boc-Guanidines using TCT Activation

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Benzylamine | N-Benzyl-N',N''-di-Boc-guanidine | 92 |

| 2 | Aniline | N-Phenyl-N',N''-di-Boc-guanidine | 85 |

| 3 | Pyrrolidine | 1-(N,N'-di-Boc-guanidino)pyrrolidine | 95 |

| 4 | Piperidine | 1-(N,N'-di-Boc-guanidino)piperidine | 93 |

| 5 | Morpholine | 4-(N,N'-di-Boc-guanidino)morpholine | 94 |

| 6 | n-Butylamine | N-n-Butyl-N',N''-di-Boc-guanidine | 88 |

| 7 | Cyclohexylamine | N-Cyclohexyl-N',N''-di-Boc-guanidine | 90 |

Data compiled from Porcheddu, A. et al., Synlett, 2009, 3368-3372.[6]

Guanylation using Pyrazole-Based Reagents

1-[N,N'-(Di-Boc)amidino]pyrazole is another effective reagent for the guanylation of amines. The reaction proceeds under mild conditions and is suitable for a range of amine substrates.[7]

Experimental Protocol: Di-Boc Guanidinylation of 4-Bromophenethylamine [7]

-

Materials:

-

4-Bromophenethylamine

-

1-[N,N'-(Di-Boc)amidino]pyrazole

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

-

-

Procedure:

-

Dissolve 4-bromophenethylamine (1.00 mmol) and 1-[N,N'-(Di-Boc)amidino]pyrazole (1.10 mmol) in THF (1.7 mL).

-

Stir the solution at room temperature for 24 hours.

-

Monitor the reaction progress by TLC (ethyl acetate:hexane = 1:3, Rf = 0.55).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (0% to 10%).

-

The product, N-(4-bromophenethyl)-N',N''-di-Boc-guanidine, is obtained as a pale yellow solid (72% yield).

-

Guanylation using N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-di-Boc-N''-triflylguanidine is a highly reactive and efficient reagent for the guanidinylation of primary and secondary amines, including those that are sterically hindered or electronically deactivated.[8]

Experimental Protocol: Synthesis of N,N'-di-Boc-N''-triflylguanidine [9]

-

Materials:

-

N,N'-di-Boc-guanidine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Triflic anhydride (Tf₂O)

-

2 M aqueous sodium bisulfate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a two-necked round-bottomed flask purged with nitrogen, dissolve N,N'-di-Boc-guanidine (29 mmol) and triethylamine (36 mmol) in dichloromethane (100 mL).

-

Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.

-

Add triflic anhydride (35 mmol) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to -20 °C over 4 hours.

-

Quench the reaction by adding 2 M aqueous sodium bisulfate solution at -20 °C.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude material by flash column chromatography to afford N,N'-di-Boc-N''-triflylguanidine (90% yield).

-

Deprotection of Boc-Guanidines

The removal of the Boc groups from a protected guanidine is a critical step to liberate the functional guanidinium group. The most common method involves treatment with a strong acid.

Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is the reagent of choice for Boc deprotection due to its effectiveness and the volatility of its byproducts. The reaction is typically carried out in a solvent such as dichloromethane (DCM).[4]

Experimental Protocol: General Procedure for Boc Deprotection with TFA [4]

-

Materials:

-

Boc-protected guanidine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the Boc-protected guanidine in anhydrous DCM (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (20% to 50% v/v in DCM).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize excess acid.

-

Wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected guanidine.

-

Quantitative Data for Boc Deprotection with TFA

| Entry | Substrate | TFA Concentration (v/v in DCM) | Time (h) | Yield (%) |

| 1 | N-Benzyl-N',N''-di-Boc-guanidine | 50% | 1 | >95 |

| 2 | N-Boc-L-Leucinamide | 25% | 2 | >95 |

| 3 | N-Boc-4-aminopyridine | 50% | 1.5 | 92 |

Data compiled from various sources, including Benchchem Application Notes.[4][10]

Stability of the this compound Protecting Group

The di-Boc-protected guanidine is generally stable to a wide range of reagents and conditions, which is a key advantage of this protecting group.

-

Basic Conditions: Stable to common bases such as triethylamine (TEA), diisopropylethylamine (DIEA), sodium hydroxide, and sodium bicarbonate.[3] This stability allows for the use of base-labile protecting groups like Fmoc in the same molecule.

-

Nucleophiles: Resistant to attack by various nucleophiles.[3]

-

Catalytic Hydrogenation: Stable to standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), allowing for the removal of protecting groups like Cbz in its presence.

-

Acidic Conditions: Labile to strong acids like TFA and HCl, which is the basis for its removal. It shows moderate stability to weaker acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is a cornerstone of one of the two major strategies in SPPS, namely Boc/Bzl chemistry.[5] In this strategy, the α-amino group of the amino acids is protected with a Boc group, while the side chains are protected with benzyl-based groups. The Boc group is removed at each cycle of peptide elongation using TFA. For the incorporation of arginine, Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)₂-OH) is often used. The two Boc groups on the guanidino side chain provide robust protection against side reactions during peptide assembly.[5]

Orthogonal Protection Strategies

The concept of orthogonality is crucial in complex organic synthesis, allowing for the selective removal of one protecting group in the presence of others.[2] The Boc group, being acid-labile, forms an orthogonal pair with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. This allows for the selective deprotection and functionalization of different parts of a molecule. For instance, in a molecule containing both a Boc-protected guanidine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base like piperidine, leaving the this compound intact.[11][12]

Visualizations

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key workflows and chemical transformations.

Caption: Synthesis of N,N'-di-Boc-guanidine from an amine.

Caption: Experimental workflow for this compound deprotection.

Caption: A single cycle of Boc-SPPS for arginine incorporation.

Conclusion

The Boc protecting group plays a pivotal role in the synthesis of guanidine-containing molecules. Its ease of introduction, stability to a wide range of reaction conditions, and facile, selective removal under acidic conditions make it an invaluable tool for organic chemists, particularly in the field of peptide synthesis. The availability of multiple efficient methods for the synthesis of Boc-protected guanidines, coupled with a thorough understanding of their stability and deprotection, enables the design and execution of complex synthetic routes for the preparation of novel therapeutics and research compounds. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this compound chemistry in a research and development setting.

References

- 1. biosynth.com [biosynth.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 7. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]

- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butoxycarbonyl Guanidine: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the fundamental properties, synthesis, and reactivity of tert-butoxycarbonyl (Boc) protected guanidines. This class of compounds plays a critical role in modern organic synthesis, particularly in the construction of complex molecules and pharmacologically active agents. By offering a stable and versatile platform for the introduction of the guanidinium moiety, Boc-guanidines have become indispensable tools in medicinal chemistry and drug development.

This document serves as a detailed resource, compiling essential data, experimental procedures, and visual representations to facilitate a comprehensive understanding of these important reagents. The information is presented to be directly applicable in a research and development setting.

Core Physicochemical and Spectroscopic Properties

The properties of Boc-protected guanidines vary based on the number of Boc groups attached. The most commonly utilized derivatives are N-Boc-guanidine and N,N'-di-Boc-guanidine. A less common variant, 1,2,3-Tris(tert-butoxycarbonyl)guanidine, is also known.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of mono- and di-Boc-guanidine.

| Property | N-Boc-guanidine | N,N'-Di-Boc-guanidine |

| Molecular Formula | C6H13N3O2[1][2] | C11H21N3O4[3][4][5] |

| Molecular Weight | 159.19 g/mol [1][2] | 259.30 g/mol [3][5][6] |

| Appearance | White powder[2] | White powder[4] |

| Melting Point | 170-175 °C[7], 172-182 °C[2] | 141-144 °C[6] |

| Solubility | Soluble in most alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Not soluble in diethyl ether and hexane.[7] | Soluble in dichloromethane. |

| CAS Number | 219511-71-4[1][2] | 154476-57-0[3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Boc-guanidines. The following tables provide typical spectroscopic data for N,N'-di-Boc-guanidine.

Table 1: NMR Spectroscopic Data for N,N'-Di-Boc-guanidine

| Nucleus | Solvent | Chemical Shift (δ) ppm | Description |

| ¹H NMR | DMSO-d6 | 10.42 | (s, 1H) |

| 8.47 | (s, 1H) | ||

| 1.37 | (s, 18H) | ||

| ¹³C NMR | CDCl₃ | 158.3 | |

| 82.3 | |||

| 28.1 |

Data sourced from ChemicalBook.[4]

Table 2: Infrared (IR) Spectroscopic Data for N,N'-Di-Boc-guanidine

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3407 | N-H Stretch |

| 3124 | N-H Stretch |

| 2976, 2930 | C-H Stretch (alkyl) |

| 1792 | C=O Stretch (carbonyl) |

| 1641 | C=N Stretch |

| 1549 | N-H Bend |

Data sourced from ChemicalBook.[4] The strong absorption around 1792 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.[8]

Experimental Protocols

Synthesis of N,N'-Di-Boc-guanidine

This protocol details a common method for the synthesis of N,N'-Di-Boc-guanidine from guanidine hydrochloride.[4][9]

Materials:

-

Guanidine hydrochloride

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

10% aqueous citric acid

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolve guanidine hydrochloride (1.0 eq) and sodium hydroxide (4.0 eq) in water.

-

Add 1,4-dioxane to the aqueous solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (2.25 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4]

-

Concentrate the solution under reduced pressure to approximately one-third of its original volume.

-

Add water to the concentrate and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 10% aqueous citric acid, water, and brine.[4]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel using a gradient elution from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5) to afford N,N'-Di-Boc-guanidine as a white powder.[4]

Expected Yield: Approximately 91%.[4]

Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

N,N'-Di-Boc-guanidine can be converted to the highly reactive N,N'-di-Boc-N''-triflylguanidine, which is an excellent reagent for the guanidinylation of amines.[9]

Part A: Synthesis of N,N'-di-Boc-N''-triflylguanidine

-

In a two-necked round-bottomed flask purged with nitrogen, dissolve N,N'-di-Boc-guanidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.24 eq).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Add triflic anhydride (1.2 eq) dropwise over 20 minutes.

-

Allow the reaction to warm to -20 °C over 4 hours.[9] The resulting product, N,N'-di-Boc-N''-triflylguanidine, can be used in the next step.

Part B: Guanidinylation of a Primary Amine

-

To a solution of N,N'-di-Boc-N''-triflylguanidine (1.0 eq) in dichloromethane, add the primary amine (1.1 eq) at room temperature.

-

Stir the reaction for 30 minutes.

-

Wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

-

Extract the aqueous layers with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N,N'-bis(tert-butoxycarbonyl)-N''-substituted guanidine.[9]

Reactivity and Applications

The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[10] In the context of guanidines, the Boc groups modulate the basicity and nucleophilicity of the guanidine core, allowing for controlled reactions.

The primary application of Boc-guanidines is in the synthesis of substituted guanidines.[11] This is of significant interest in drug discovery, as the guanidinium group is a common feature in many biologically active molecules. The Boc-protected guanidinylating agents, such as N,N'-di-Boc-N''-triflylguanidine, offer a reliable method for introducing this functional group.[9][12]

Visualizations

Synthesis of N,N'-Di-Boc-Guanidine

Caption: Synthetic workflow for N,N'-Di-Boc-Guanidine.

Guanidinylation of a Primary Amine

Caption: Reaction scheme for the guanidinylation of a primary amine.

Safety Information

N,N'-Di-Boc-guanidine is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety evaluation conducted by qualified professionals. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

- 1. 1-(tert-Butoxycarbonyl)guanidine | C6H13N3O2 | CID 11378649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N'-Di-Boc-guanidine | C11H21N3O4 | CID 9648359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | C11H21N3O4 | CID 4124838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Bis(tert-butoxycarbonyl)guanidine 98 154476-57-0 [sigmaaldrich.com]

- 7. N-Boc-guanidine, 95% | Fisher Scientific [fishersci.ca]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. 5z.com [5z.com]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Role of Boc-Guanidine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Boc-Guanidine in Organic Synthesis.

The guanidinium functional group is a cornerstone in the architecture of numerous biologically active molecules, including the essential amino acid arginine. Its unique basicity and hydrogen-bonding capabilities are pivotal in molecular recognition and catalysis. However, the inherent reactivity of the guanidine moiety presents a significant challenge in complex multi-step syntheses. This guide delves into the critical role of tert-butoxycarbonyl (Boc) protected guanidines, versatile reagents that have revolutionized the incorporation of this vital functional group in organic synthesis.

Introduction: Taming the Reactivity of Guanidines

The direct introduction of an unprotected guanidine group into a molecule is often complicated by its strong basicity (pKa of the conjugate acid is ~13.5), which can interfere with a wide range of functional groups and reaction conditions. The use of protecting groups is therefore essential. The Boc group, in particular, has emerged as a highly effective protecting group for guanidines due to its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation, and its facile removal under acidic conditions.[1] This orthogonality allows for the selective deprotection of the guanidine group in the presence of other sensitive functionalities.[2][3]

Boc-protected guanidines serve two primary roles in organic synthesis:

-

As a Protected Guanidine Moiety: In multi-step syntheses, the guanidine group can be masked with one or more Boc groups to prevent unwanted side reactions. These Boc groups can then be removed in a later step to unveil the free guanidine.

-

As Guanidinylating Agents: A variety of Boc-activated guanidinylating agents have been developed to efficiently introduce a protected guanidine group onto a primary or secondary amine.

This guide will provide a detailed overview of the synthesis of various Boc-guanidines, their application as guanidinylating agents, and the experimental protocols for their use and deprotection.

Synthesis of Boc-Protected Guanidines

The most common forms of Boc-protected guanidines are the N,N'-di-Boc and N,N',N''-tri-Boc derivatives. Their synthesis is typically straightforward and high-yielding.

Synthesis of N,N'-Di-Boc-Guanidine

A widely used procedure for the synthesis of N,N'-di-Boc-guanidine involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Experimental Protocol: Synthesis of N,N'-Di-Boc-Guanidine [4]

-

Dissolution: Dissolve guanidinium hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in a mixture of water (125 mL) and 1,4-dioxane (250 mL).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled solution.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.

-

Work-up:

-

Concentrate the solution under vacuum to approximately one-third of its initial volume.

-

Add water (150 mL) to the concentrate and extract with ethyl acetate (3 x 80 mL).

-

Combine the organic phases and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash chromatography on silica gel (elution gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to yield N,N'-di-Boc-guanidine as a white powder (30.54 g, 91% yield).

Synthesis of N,N',N''-Tri-Boc-Guanidine

For applications requiring a more comprehensively protected guanidine, N,N',N''-tri-Boc-guanidine can be synthesized. This compound serves as a key intermediate in the synthesis of various guanidine derivatives and is used in solid-phase peptide synthesis to improve coupling efficiency.[3][5]

Boc-Guanidines as Guanidinylating Agents

A significant application of Boc-protected guanidines is in the guanidinylation of primary and secondary amines. Several highly efficient guanidinylating agents have been developed, each with its own advantages.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

N,N'-Di-Boc-N''-triflylguanidine is a powerful and versatile electrophilic guanidinylating agent that reacts readily with amines under mild conditions to afford the corresponding N,N'-di-Boc-protected guanidines.[6][7]

Reaction Workflow for Guanidinylation using Goodman's Reagent

Caption: General workflow for the guanidinylation of amines using Goodman's reagent.

Experimental Protocol: Guanidinylation of Benzylamine with N,N'-Di-Boc-N''-triflylguanidine [7]

-

Preparation: To a solution of N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in dichloromethane (13 mL) in an oven-dried, 50-mL round-bottomed flask, add benzylamine (0.31 mL, 2.8 mmol) in one portion via syringe at room temperature.

-

Reaction: Stir the mixture for 30 minutes.

-

Work-up:

-

Transfer the mixture to a 60-mL separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

-

Extract each aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic phases, wash with brine (10 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Product: N,N'-di-Boc-N''-benzylguanidine is obtained in quantitative yield (0.89 g).

1-[N,N'-(Di-Boc)amidino]pyrazole

This pyrazole-based reagent is another effective guanidinylating agent that reacts with amines under mild conditions.

Experimental Protocol: Guanidinylation of 4-Bromophenethylamine

-

Preparation: Prepare a solution of 4-bromophenethylamine (200 mg, 1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (341 mg, 1.10 mmol) in THF (1.7 mL).

-

Reaction: Stir the solution at room temperature for 24 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient from 0:100 to 10:90) to give the N,N'-di-Boc-guanidinylated product as a pale yellow solid (319 mg, 72% yield).

Eco-Friendly Guanidinylation using Cyanuric Chloride

An alternative, more environmentally benign method for the synthesis of N,N'-di-Boc-protected guanidines avoids the use of heavy-metal reagents. This procedure utilizes cyanuric chloride (TCT) to activate di-Boc-thiourea.[8]

Proposed Reaction Pathway for TCT-Mediated Guanidinylation

Caption: Proposed mechanism for the TCT-activated guanidinylation of amines.[8]

This method offers high yields (up to 95%) and is applicable to a range of aliphatic, aromatic, and cyclic secondary amines.[8]

Quantitative Data on Guanidinylation Reactions

| Guanidinylating Agent | Amine Substrate | Solvent | Base/Additive | Time | Temp. | Yield (%) | Reference |

| N,N'-Di-Boc-N''-triflylguanidine | Benzylamine | CH₂Cl₂ | - | 30 min | RT | quant. | [7] |

| 1-[N,N'-(Di-Boc)amidino]pyrazole | 4-Bromophenethylamine | THF | - | 24 h | RT | 72 | |

| Di-Boc-thiourea/TCT | Various amines | THF | NMM, DMAP (cat.) | - | - | up to 95 | [8] |

Deprotection of Boc-Guanidines

The final step in many synthetic sequences involving Boc-protected guanidines is the removal of the Boc groups to unveil the free guanidine. This is typically achieved under acidic conditions.

Deprotection Workflow

Caption: General scheme for the acidic deprotection of Boc-protected guanidines.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [9]

-

Resin Swelling (for solid-phase synthesis): Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.

-

Pre-wash: Drain the DCM and wash the resin twice with DCM.

-

Deprotection:

-

Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL of solution per gram of resin). If necessary, include scavengers.

-

Shake the mixture for 1-2 minutes at room temperature and drain.

-

Add a fresh portion of the 25-50% TFA in DCM solution and shake for 20-30 minutes at room temperature.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin three times with DCM.

-

Wash the resin three times with a 5% solution of diisopropylethylamine (DIPEA) in DCM to neutralize excess acid.

-

Wash the resin three times with DCM.

-

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Experimental Protocol: Boc Deprotection using HCl in Dioxane [6][9]

-

Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.

-

Deprotection: Add 4 M HCl in dioxane (typically 5-10 equivalents) and stir at room temperature for 30 minutes to several hours, monitoring by TLC.

-

Work-up:

-

Remove the solvent in vacuo.

-

Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected guanidine.

-

Collect the precipitate by filtration and wash with cold ether.

-

-

Drying: Dry the product under vacuum.

Conclusion

Boc-protected guanidines are indispensable tools in modern organic synthesis, providing a robust and versatile solution for the introduction and manipulation of the guanidine functional group. The development of highly efficient guanidinylating agents, coupled with reliable and straightforward protection and deprotection protocols, has significantly expanded the accessibility of complex guanidine-containing molecules. This has profound implications for drug discovery and development, as researchers can now more readily synthesize and evaluate novel therapeutic agents that harness the unique biological properties of the guanidinium moiety. The continued innovation in this field, including the development of more sustainable and atom-economical methods, promises to further enhance the strategic importance of Boc-guanidines in the years to come.

References

- 1. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]

- 2. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group is a cornerstone in medicinal chemistry and the synthesis of natural products, largely due to its presence in the amino acid arginine and its ability to engage in key biological interactions.[1][2] The development of efficient methods for its introduction into molecules is therefore of significant interest. Traditional methods for guanidinylation often involve multiple steps and harsh reaction conditions.[1][2] However, the advent of direct guanidinylation strategies, particularly those employing Boc-protected guanidinylating agents, has provided a more streamlined and versatile approach. This guide offers a comprehensive overview of guanidinylation reactions using Boc-guanidine, detailing the reagents, reaction mechanisms, experimental protocols, and applications.

Boc-Protected Guanidinylating Reagents

The use of the tert-butoxycarbonyl (Boc) protecting group offers the advantage of masking the high basicity and nucleophilicity of the guanidine moiety during synthesis, while allowing for its straightforward deprotection under acidic conditions.[1][] A variety of Boc-protected reagents have been developed to facilitate the efficient guanidinylation of primary and secondary amines.

Commonly Used Boc-Guanidinylating Reagents:

| Reagent Name | Structure | Typical Application |

| N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine | (Structure Unavailable) | A highly reactive and efficient reagent for the guanidinylation of a wide range of amines under mild conditions.[4] |

| N,N'-Di-Boc-N''-triflylguanidine | (Structure Unavailable) | A powerful guanidinylating agent capable of reacting with even weakly nucleophilic amines.[4] |

| N,N'-Di-Boc-thiourea | (Structure Unavailable) | Used in conjunction with an activating agent (e.g., HgCl₂, TCT) to form a reactive carbodiimide intermediate for guanidinylation.[5][6] |

| Goodman's Reagent | (Structure Unavailable) | A commercially available reagent often used for the direct guanidinylation of primary amines.[1] |

| Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | (Structure Unavailable) | Facilitates a solid-phase synthesis approach, simplifying purification. |

Reaction Mechanisms and Experimental Workflows

The fundamental mechanism of guanidinylation with Boc-protected reagents involves the nucleophilic attack of an amine on the electrophilic carbon of the guanidinylating agent. The specific pathway can vary depending on the reagent used.

General Guanidinylation Workflow

The following diagram illustrates a typical workflow for a solution-phase guanidinylation reaction.

Caption: General workflow for a solution-phase guanidinylation reaction.

Activation of N,N'-Di-Boc-Thiourea

When using N,N'-di-Boc-thiourea, an activation step is required to generate a more reactive electrophile, typically a bis-Boc-carbodiimide intermediate. This is often achieved using reagents like mercury(II) chloride or the more environmentally benign cyanuric chloride (TCT).[5]

Caption: Activation of N,N'-Di-Boc-Thiourea for guanidinylation.

Quantitative Data on Guanidinylation Reactions

The following table summarizes the yields of various guanidinylation reactions with different amines and Boc-protected reagents.

| Amine Substrate | Guanidinylating Reagent | Solvent | Conditions | Yield (%) | Reference |

| 4-Bromophenethylamine | 1-[N,N'-(Di-Boc)amidino]pyrazole | THF | Room temp, 24h | 72 | |

| Various aliphatic and aromatic amines | N,N'-Di-Boc-thiourea + TCT | THF | Not specified | up to 95 | [5] |

| Benzyl alcohol (converted to amine in situ) | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | Room temp, overnight | 81 (with ammonia) | |

| Propylamine | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | Room temp, overnight | 93 | |

| Phenethylamine | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea | THF | Room temp, overnight | 89 | |

| 1,4-Butanediamine | Goodman's Reagent | Not specified | Not specified | High | [1] |

Experimental Protocols

Protocol 1: Guanidinylation of 4-Bromophenethylamine using 1-[N,N'-(Di-Boc)amidino]pyrazole[5]

-

Reaction Setup: In a suitable flask, dissolve 4-bromophenethylamine (200 mg, 1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (341 mg, 1.10 mmol) in tetrahydrofuran (THF, 1.7 mL).

-

Reaction: Stir the resulting solution at room temperature for 24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:3) as the eluent. The product has an Rf value of 0.55.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (0% to 10%). This affords the N,N'-di-Boc-protected guanidine as a pale yellow solid (319 mg, 72% yield).

Protocol 2: General Procedure for Guanidinylation using N,N'-Di-Boc-Thiourea and TCT[6]

-

Activation: In a flask, prepare a solution of N,N'-di-Boc-thiourea in THF. Add cyanuric chloride (TCT) to activate the thiourea.

-

Amine Addition: To the activated mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.

-

Work-up and Purification: Perform a standard aqueous work-up, followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.

Applications in Synthesis and Drug Development

The direct guanidinylation of amines using Boc-protected reagents is a powerful tool in various fields of chemical synthesis.

-

Natural Product Synthesis: This methodology has been successfully employed in the total synthesis of complex natural products containing the guanidine moiety, such as clavatadine A, a potent inhibitor of factor XIa.[1][2]

-

Peptide Chemistry: Guanidinylation is crucial for the synthesis of peptides containing arginine and its analogues.[4][7] The use of Boc-protected reagents is compatible with both solution-phase and solid-phase peptide synthesis (SPPS).

-

Medicinal Chemistry: The guanidine group is a key pharmacophore in numerous biologically active compounds. Efficient guanidinylation methods are therefore essential for the development of new therapeutics, including antiviral, antifungal, and anticancer agents.[5][8]

Deprotection of Boc-Guanidines

The final step in many synthetic sequences is the removal of the Boc protecting groups to unveil the free guanidinium ion. This is typically achieved under mild acidic conditions.[4]

References

- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N,N'-di-Boc-guanidine and Tris-Boc-guanidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of N,N'-di-Boc-guanidine and Tris-Boc-guanidine, two critical reagents in modern organic synthesis and medicinal chemistry. The strategic application of tert-butoxycarbonyl (Boc) protecting groups on the guanidine functional group allows for controlled reactions and the synthesis of complex molecules, particularly in the development of novel therapeutics. This document outlines their structural differences, details experimental protocols for their synthesis and deprotection, and presents key quantitative data for easy comparison.

Introduction: The Role of Boc-Protected Guanidines

The guanidinium group is a key structural motif in a wide array of biologically active molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.[1] In drug development, the incorporation of a guanidine moiety can enhance the binding affinity of a drug candidate to its target. However, the high basicity and nucleophilicity of the guanidine group can interfere with many standard synthetic transformations. The use of Boc protecting groups provides a robust solution by temporarily masking the reactivity of the guanidine nitrogens.[2]

N,N'-di-Boc-guanidine and Tris-Boc-guanidine are two of the most common reagents for introducing a protected guanidine group. The choice between the di- and tri-substituted versions depends on the specific synthetic strategy, including the desired reactivity and the conditions for subsequent deprotection.

Structural and Physicochemical Properties

The key distinction between the two compounds lies in the number of Boc groups attached to the guanidine core. N,N'-di-Boc-guanidine possesses two Boc groups, leaving one nitrogen atom as a primary amine. Tris-Boc-guanidine has all three nitrogen atoms protected. This structural difference significantly influences their chemical properties and reactivity.

Below is a summary of their key physicochemical properties:

| Property | N,N'-di-Boc-guanidine | Tris-Boc-guanidine |

| Molecular Formula | C₁₁H₂₁N₃O₄[3] | C₁₆H₂₉N₃O₆[4] |

| Molecular Weight | 259.30 g/mol [3] | 359.42 g/mol [4] |

| Appearance | White to off-white powder or crystalline solid | White to off-white powder or crystalline solid[2] |

| Melting Point | Not specified in the search results | 190-196 °C[2] |

| Solubility | Soluble in many organic solvents | Soluble in many organic solvents |

Synthesis of Boc-Protected Guanidines

The synthesis of both N,N'-di-Boc-guanidine and Tris-Boc-guanidine typically starts from guanidine hydrochloride and involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The degree of Boc protection is controlled by the reaction stoichiometry and conditions.

Experimental Protocol: Synthesis of N,N'-di-Boc-guanidine

This protocol is adapted from a general procedure for the synthesis of N,N'-di-Boc-protected guanidines.[5]

Materials:

-

Guanidinium hydrochloride

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

10% aqueous citric acid

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, dissolve guanidinium hydrochloride (1.0 eq) and sodium hydroxide (4.0 eq) in a mixture of water and 1,4-dioxane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (2.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the solution under reduced pressure to approximately one-third of its original volume.

-

Add water to the concentrate and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 10% aqueous citric acid, water, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel using a gradient of 100% dichloromethane to 95:5 dichloromethane/methanol to afford N,N'-di-Boc-guanidine as a white powder. A reported yield for a similar procedure is 91%.[5]

Experimental Protocol: Synthesis of Tris-Boc-guanidine

This protocol is based on a one-pot synthesis method.[6]

Materials:

-

Guanidine hydrochloride

-

Potassium hydroxide (KOH)

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of potassium hydroxide and sodium carbonate in DMSO, add guanidine hydrochloride.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction mixture at 40 °C for 60 hours.

-

The work-up and purification would typically involve an aqueous workup and extraction with an organic solvent, followed by chromatography, although specific details were not provided in the search result. A yield of up to 83% has been reported for this one-pot procedure.[6]

Spectroscopic Characterization

The structures of N,N'-di-Boc-guanidine and Tris-Boc-guanidine can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | N,N'-di-Boc-guanidine | Tris-Boc-guanidine |

| ¹H NMR (DMSO-d₆) | δ 10.42 (s, 1H), 8.47 (s, 1H), 1.37 (s, 18H)[5] | Not available in search results |

| ¹³C NMR (CDCl₃) | δ 158.3, 82.3, 28.1[5] | Spectra available, specific shifts not listed[4][7] |

| FTIR (CHCl₃, cm⁻¹) | 3407, 3124, 2976, 2930, 1792, 1641, 1549, 1453, 1397, 1365, 1248, 1153[5] | Spectra available, specific peaks not listed[4] |

Applications in Synthesis: Guanidinylation Reactions

Boc-protected guanidines are versatile reagents for introducing the guanidine functionality into a target molecule, a process known as guanidinylation. These reactions are fundamental in the synthesis of arginine-containing peptides and other complex natural products.[8][9]

Guanidinylation of Amines

N,N'-di-Boc-guanidine can be converted into a more reactive guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, which readily reacts with primary and secondary amines under mild conditions to yield the corresponding protected guanidines.[6][10]

Caption: General workflow for the guanidinylation of amines.

Guanidinylation of Alcohols

Tris-Boc-guanidine can be used for the direct conversion of primary and secondary alcohols to protected guanidines under Mitsunobu conditions.[6] This provides a powerful method for synthesizing arginine analogs.[6]

Caption: Mitsunobu reaction for the guanidinylation of alcohols.

Deprotection of Boc-Guanidines

The removal of the Boc protecting groups is a critical final step to unveil the guanidine functionality. This is typically achieved under acidic conditions.

Experimental Protocol: Acidic Deprotection of Boc Groups

This is a general protocol for the deprotection of Boc-protected amines and can be applied to Boc-guanidines.[11][12]

Materials:

-

Boc-protected guanidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected guanidine in dichloromethane.

-

Add trifluoroacetic acid to the solution (a common ratio is 25-50% TFA in DCM).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to a few hours.[11]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected guanidine as its trifluoroacetate salt.

-

Collect the solid product by filtration.

Caption: Workflow for the acidic deprotection of Boc-guanidines.

Conclusion

N,N'-di-Boc-guanidine and Tris-Boc-guanidine are indispensable tools in contemporary organic and medicinal chemistry. Their distinct structures and reactivities offer synthetic chemists flexibility in designing complex molecules. While N,N'-di-Boc-guanidine is a precursor to powerful guanidinylating agents for amines, Tris-Boc-guanidine allows for the direct guanidinylation of alcohols. The straightforward protocols for their synthesis and deprotection, coupled with their stability, ensure their continued and widespread use in the pursuit of novel therapeutics and other functional molecules.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. N,N'-Di-Boc-guanidine | C11H21N3O4 | CID 9648359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N',N''-Tri-Boc-guanidine | C16H29N3O6 | CID 10570451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

The Dual Nature of a Workhorse: An In-depth Technical Guide to the Reactivity of the Boc-Protecting Group on Guanidine

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a key functional moiety in the amino acid arginine and numerous pharmacologically active compounds, presents a unique synthetic challenge due to its high basicity and nucleophilicity. The tert-butyloxycarbonyl (Boc) protecting group has emerged as a cornerstone in the strategic masking of the guanidino function, enabling complex molecular syntheses, particularly in the realm of peptide and medicinal chemistry. This technical guide provides a comprehensive analysis of the reactivity of the Boc-protecting group on guanidine, detailing its stability, cleavage, potential side reactions, and the practical methodologies for its application and removal.

The Role and Stability of Boc-Protected Guanidines

The primary function of placing one or more Boc groups on a guanidine moiety is to attenuate its inherent reactivity. The electron-withdrawing nature of the Boc carbamate significantly reduces the pKa of the guanidinium ion, rendering it less basic and nucleophilic. This prevents unwanted side reactions during synthetic transformations, such as peptide bond formation. Typically, the guanidino group of arginine is protected with two Boc groups (Nω,Nω'-bis-Boc).

The Boc group is renowned for its stability under a wide range of conditions, a feature that is critical for its utility in multi-step syntheses.

Table 1: Stability Profile of Boc-Protected Guanidines

| Condition | Stability | Notes |

| Basic Conditions | High | Stable to amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures. This orthogonality is fundamental to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] |

| Nucleophiles | High | Resistant to attack by most common nucleophiles. |

| Catalytic Hydrogenation | High | Stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), allowing for the orthogonal deprotection of groups like the benzyloxycarbonyl (Cbz) group.[1] |

| Acidic Conditions | Labile | Cleaved under acidic conditions. The rate of cleavage is dependent on the acid strength and reaction conditions. |

Experimental Protocols for Boc Protection of Guanidines

The introduction of the Boc group onto a guanidine can be achieved through various methods, with the choice of reagent often depending on the substrate and the desired level of protection (mono-, di-, or tri-Boc).

Di-Boc Protection of Primary Amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This method is effective for the guanylation of primary amines to yield N,N'-di-Boc-protected guanidines.

Protocol:

-

Dissolve the primary amine (1.0 equiv) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv) in an appropriate solvent such as tetrahydrofuran (THF) or chloroform (CHCl₃).[3][4]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the N,N'-di-Boc-guanidine derivative.[3]

Di-Boc Protection using N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea

This protocol is suitable for the guanylation of a range of amines.

Protocol:

-

To a solution of the amine (1.0 equiv) in dichloromethane (CH₂Cl₂), add N,N′-bis-(tert-butoxycarbonyl)-S-methylisothiourea (0.95 equiv), triethylamine (4.4 equiv), and mercury(II) chloride (1.1 equiv).

-

Stir the mixture at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.

-

Concentrate the filtrate under vacuum and purify the crude product by silica gel column chromatography using an appropriate hexane:EtOAc mixture.[5]

Table 2: Yields of Di-Boc Protection of Various Amines

| Amine Substrate | Guanylating Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Bromophenethylamine | 1-[N,N'-(di-Boc)amidino]pyrazole | THF | 24 h | 72 | [6] |

| Benzylamine | N,N'-Di-Boc-thiourea activated by TCT | THF | 8 h | 95 | [7] |

| Aniline | N,N'-Di-Boc-thiourea activated by TCT | THF | 12 h | 85 | [7] |

| Cyclohexylamine | N,N'-Di-Boc-thiourea activated by TCT | THF | 10 h | 92 | [7] |

Experimental Protocols for Boc Deprotection of Guanidines

The removal of the Boc group from a guanidine is an acid-catalyzed process. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and the desired selectivity.

Deprotection using Trifluoroacetic Acid (TFA)

This is the most common method for Boc deprotection, particularly in the context of solid-phase peptide synthesis.

Protocol for Solid-Phase Synthesis:

-

Swell the Boc-protected peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes. A pre-wash of 5 minutes followed by a longer treatment of 20-25 minutes is common.[8]

-

When sensitive residues like tryptophan or methionine are present, scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) should be added to the cleavage cocktail to trap the liberated tert-butyl cations.[9]

-

Filter the resin and wash with DCM.

-

If the peptide is to be elongated, neutralize the resulting trifluoroacetate salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.

Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is often used for the deprotection of Boc groups in solution-phase synthesis and can offer different selectivity compared to TFA.

Protocol:

-

Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.

-

Add a solution of 4 M HCl in dioxane (typically 2-10 equivalents per Boc group).[10][11][12][13]

-

Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the progress by TLC or HPLC.[11][13]

-

Upon completion, remove the solvent under reduced pressure.

-

The product is typically obtained as the hydrochloride salt and can be precipitated by the addition of a non-polar solvent like diethyl ether.[12]

Table 3: Comparison of Deprotection Conditions for Boc-Protected Amines/Guanidines

| Reagent | Solvent | Typical Time | Notes | Reference |

| 50% TFA | DCM | 5-30 min | Standard for SPPS; requires scavengers for sensitive residues. Incomplete deprotection can occur with short reaction times.[8][14] | [8][14] |

| 100% TFA | - | 5 min | Can lead to incomplete deprotection due to poor resin swelling.[4] | [4] |

| 4 M HCl | Dioxane | 30 min - 16 h | Commonly used in solution phase; provides good selectivity for Nα-Boc over t-butyl esters in some cases.[10][11] | [10][11][15] |

| Formic Acid | Neat | Heating | An alternative for substrates sensitive to strong acids. | [16] |

| Hexafluoroisopropanol (HFIP) | Neat | Heating | A non-acidic, thermal deprotection method. | [16] |

Reactivity and Side Reactions

The acid-catalyzed deprotection of the Boc group proceeds via the formation of a stable tert-butyl cation. While this facilitates the cleavage, the reactive carbocation can lead to undesired side reactions, particularly with nucleophilic amino acid residues in peptides.

Mechanism of Deprotection

The deprotection is initiated by protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and decomposes to the free amine and carbon dioxide.

Common Side Reactions and Mitigation

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation.

Table 4: Common Side Reactions During Boc Deprotection and Prevention Strategies

| Side Reaction | Affected Residues | Prevention Strategy | Reference |

| tert-Butylation | Tryptophan (Trp), Methionine (Met), Cysteine (Cys) | Addition of scavengers such as triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), or thioanisole to the cleavage cocktail to trap the tert-butyl cation. | [9][17] |

| Aspartimide Formation | Aspartic Acid (Asp) | Cleavage at lower temperatures (≤ 5°C). | [18] |

| Oxidation | Methionine (Met) | Use of reducing scavengers like EDT or dimethyl sulfide (DMS). | [9] |

| Modification of Trp | Tryptophan (Trp) | The released tosyl group from Arg(Tos) can modify tryptophan. Addition of thioanisole can suppress this. | [1] |

| Ornithine Formation | Arginine (Arg) | The nitro protecting group on arginine can lead to ornithine formation during HF cleavage. | [1] |

Spectroscopic Characterization

The successful protection and deprotection of guanidines can be monitored and confirmed by various spectroscopic techniques.

Table 5: Characteristic Spectroscopic Data for Boc-Protected Guanidines

| Technique | Feature | Characteristic Values | Notes |

| ¹H NMR | Boc group protons | Singlet at ~1.5 ppm | Integration corresponds to 9 protons per Boc group.[19] |

| ¹³C NMR | Boc quaternary carbon | ~80 ppm | |

| Boc methyl carbons | ~28 ppm | ||

| Boc carbonyl carbon | ~153 ppm | [19] | |

| IR Spectroscopy | C=O stretch of carbamate | 1680-1750 cm⁻¹ (strong) | A prominent band indicating the presence of the Boc group.[20][21] |

Visualizations

Logical Relationship of Orthogonal Protecting Groups

The strategic use of orthogonal protecting groups is fundamental in complex syntheses. The acid-labile Boc group is often paired with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups.

Experimental Workflow for Boc-SPPS Cycle

The Boc strategy in solid-phase peptide synthesis (SPPS) involves a repetitive cycle of deprotection, neutralization, and coupling.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is initiated by protonation and results in the formation of a stable tert-butyl cation.

References

- 1. biosynth.com [biosynth.com]

- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. benchchem.com [benchchem.com]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. japsonline.com [japsonline.com]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]

- 20. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 21. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

A Technical Guide to Boc-Protected Guanidinylating Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core features, applications, and experimental considerations for common tert-butyloxycarbonyl (Boc)-protected guanidinylating agents. These reagents are indispensable tools in modern medicinal chemistry and organic synthesis for the introduction of the guanidine functional group, a moiety frequently found in biologically active compounds.

Introduction: The Importance of Guanidine Protection

The guanidinium group, with its high basicity (pKa ≈ 13.5), is protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets. However, this same basicity complicates synthetic routes. Boc-protecting groups temporarily mask the nucleophilicity and basicity of the guanidine nitrogens, allowing for mild and selective reactions with primary and secondary amines. The Boc groups can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unveil the final guanidine.

Key Guanidinylating Agents and Their Features

Several classes of Boc-protected guanidinylating agents are widely used, each with distinct characteristics regarding reactivity, stability, and substrate scope. The most prominent reagents are based on pyrazole, thiourea, or have an activated triflyl group.

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This crystalline, stable solid is one of the most common and mild guanidinylating agents. It reacts directly with amines without the need for an external activating agent, releasing pyrazole as the only byproduct, which simplifies purification.

-

Key Features:

-

High stability and commercially available.

-

Generally mild reaction conditions (often room temperature).

-

No toxic byproducts.

-

Effective for a wide range of primary and secondary amines.

-

Thiourea-Based Reagents

N,N'-Di-Boc-thiourea and its S-methylated derivative, N,N'-Di-Boc-S-methylisothiourea, are versatile and cost-effective reagents. However, they typically require an activating agent to facilitate the guanidinylation reaction. The reaction is believed to proceed through a carbodiimide intermediate.[1][2]

-

Key Features:

-

Cost-effective starting materials.

-

Requires activation for reaction with amines.

-

Choice of activator can be tailored to the substrate and desired conditions.

-

Common activators include mercury(II) chloride (HgCl₂), Mukaiyama's reagent, and safer alternatives like cyanuric chloride (TCT) or iodine.[1][3]

-